Bienvenue dans la boutique en ligne BenchChem!

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Anti-inflammatory drug discovery Tetrahydroindazole SAR Carrageenan edema assay

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5) is a bicyclic heterocyclic carboxylic acid featuring a saturated cyclohexane ring fused to a 1H-indazole core, with the carboxyl group at the 5-position. This compound serves as the canonical scaffold for a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids that demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema model, with the most active derivative (1-phenyl) achieving an ED50 of 3.5 mg/kg p.o.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 52834-38-5
Cat. No. B1401649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
CAS52834-38-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)C=NN2
InChIInChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)
InChIKeySQOPSWGOYYFIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5): Sourcing and Differentiation for Tetrahydroindazole Scaffold Procurement


4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5) is a bicyclic heterocyclic carboxylic acid featuring a saturated cyclohexane ring fused to a 1H-indazole core, with the carboxyl group at the 5-position [1]. This compound serves as the canonical scaffold for a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids that demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema model, with the most active derivative (1-phenyl) achieving an ED50 of 3.5 mg/kg p.o. [1]. The compound is commercially available from multiple suppliers at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Regioisomeric and Positional Variants of Tetrahydroindazole Carboxylic Acids Cannot Substitute for CAS 52834-38-5


The tetrahydroindazole-5-carboxylic acid scaffold exhibits dramatic, quantifiable differences in pharmacological activity based on two structural variables: the annular tautomeric form (1H vs. 2H) and the carboxyl substitution position (5- vs. 3-). The Nagakura et al. study demonstrated that 1-aryl-1H-indazole-5-carboxylic acid derivatives possess high anti-inflammatory activity, while the corresponding 2-aryl-2H-indazole isomers are 'far less active' in the same carrageenan edema assay [1]. Separately, the 3-carboxylic acid positional isomer (CAS 6076-13-7) binds the hydroxycarboxylic acid receptor GPR109a with a Ki of ~3.5 μM [2], a property not shared by the 5-carboxylic acid scaffold, which instead serves as the core for kinase-directed programs. These divergent activity profiles mean that procuring an incorrectly specified regioisomer or positional isomer can lead to irrelevant pharmacological readouts and wasted synthetic effort [1][2].

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid vs. Closest Analog Comparators


Anti-Inflammatory Activity: 1H-5-Carboxylic Acid Derivatives vs. 2H-5-Carboxylic Acid Regioisomers in the Carrageenan Edema Model

In a direct head-to-head comparison within the same study, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids (the target compound's direct N1-substituted derivatives) exhibited dose-dependent inhibition of carrageenan-induced paw edema, whereas the corresponding 2-aryl-2H-indazole-5-carboxylic acid regioisomers were 'far less active' [1]. The most potent N1-phenyl derivative achieved an ED50 of 3.5 mg/kg p.o., compared to reference standards indomethacin and phenylbutazone tested concurrently in the same assay [1]. For multiple 2-aryl-2H isomers, measured inhibition at 100 mg/kg p.o. was 0–13.4%, confirming the near-complete loss of activity upon shifting from the 1H to the 2H regioisomeric form [1].

Anti-inflammatory drug discovery Tetrahydroindazole SAR Carrageenan edema assay

Receptor Binding Divergence: 5-Carboxylic Acid Positional Isomer vs. 3-Carboxylic Acid Isomer at GPR109a

The 3-carboxylic acid positional isomer (CAS 6076-13-7) demonstrates measurable affinity for the hydroxycarboxylic acid receptor 2 (GPR109a/HCA2), with a Ki of 3.54 μM determined by competitive [3H]-nicotinic acid binding in rat spleen membranes [1]. In contrast, the 5-carboxylic acid isomer (the target compound) has no reported affinity for GPR109a; its carboxyl placement at the 5-position of the saturated ring orients the acidic moiety away from the pyrazole NH, altering hydrogen-bonding geometry relative to the 3-COOH isomer where the carboxyl is directly conjugated to the pyrazole ring [1]. This positional shift fundamentally redirects the scaffold's molecular recognition profile from GPCR targets (3-COOH) to kinase and anti-inflammatory pathways (5-COOH) [2].

GPCR pharmacology Hydroxycarboxylic acid receptor Nicotinic acid receptor binding

Lipophilicity and Calculated Physicochemical Property Divergence Between the Carboxylated Scaffold and the Parent Tetrahydroindazole

The target compound (4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid) has a supplier-reported LogP of 0.55 , substantially lower than the parent 4,5,6,7-tetrahydro-1H-indazole scaffold (CAS 2305-79-5), which has a computed XLogP3 of 1.4–1.58 [1][2]. This ~0.85–1.0 LogP unit reduction, attributable to the 5-carboxylic acid moiety, translates to an approximately 7- to 10-fold increase in predicted aqueous solubility for the carboxylated compound [1]. The presence of two hydrogen bond donors (pyrazole NH and COOH) and three hydrogen bond acceptors, combined with an Fsp3 value of 0.5, places the compound in a favorable region of drug-like chemical space relative to the fully aromatic 1H-indazole-5-carboxylic acid (CAS 561700-61-6), which has zero sp3 carbon content and higher aromatic planarity .

Physicochemical profiling LogP Drug-likeness

Synthetic Divergence: Regioselective Access to N1-Aryl vs. N2-Aryl Derivatives Dictated by Cyclization Conditions

The Nagakura study demonstrated that cyclization of phenylhydrazines with 2-(hydroxymethylene)cyclohexanone-4-carboxylate produces two separable regioisomeric ester intermediates: 1-substituted-1H-indazole-5-carboxylates (6) and 2-substituted-2H-indazole-5-carboxylates (7) [1]. When the hydrazine is used as its free base (Method A), cyclization preferentially yields the 2H-indazole ester 7; conversely, when the hydrazine hydrochloride salt is employed (Method B), the main product is the 1H-indazole ester 6, with only a trace of the 2H isomer [1]. This divergent regiochemical outcome under different pH conditions establishes that the target compound (the 1H-5-COOH scaffold) is the product of acid-catalyzed cyclization, and procurement of the correct regioisomer requires synthetic validation or authenticated reference material.

Regioselective synthesis Indazole cyclization Method B vs. Method A

Tautomeric Equilibrium: 1H-Tautomer Dominance in Polar Solvents and Implications for Solution-Phase Reactivity

Studies on tetrahydroindazolones and related NH-indazoles have established that the 1H-tautomer possesses a dipole moment approximately 2.5 times higher than the 2H-tautomer [1]. Consequently, in polar solvents, the 1H form is thermodynamically favored, with equilibrium constants (Keq = [1H]/[2H]) measured at 1.22–1.70 for tetrahydroindazolones in THF-d8 at 207 K [1]. For the target compound, this solvent-dependent tautomeric preference means that in aqueous or protic media commonly used in biological assays, the 1H tautomer (as specified by the compound's nomenclature) predominates, ensuring consistent solution-phase speciation critical for reproducible pharmacological and biochemical measurements [1][2].

Annular tautomerism Dipole moment Tetrahydroindazole equilibrium

High-Value Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5) Substantiated by Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting N1-Aryl Anti-Inflammatory Tetrahydroindazoles

The target compound is the essential starting material for synthesizing 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives via condensation with substituted phenylhydrazine hydrochlorides (Method B conditions). This scaffold produced the most active anti-inflammatory compound in the Nagakura series (ED50 = 3.5 mg/kg p.o., 72.6% inhibition at 100 mg/kg), outperforming the corresponding 2-aryl regioisomers (0–13.4% inhibition) [1]. Procurement of authenticated CAS 52834-38-5 with certificate of analysis (≥97% purity by HPLC, NMR confirmation of 1H regioisomer) ensures that SAR exploration begins from the pharmacologically validated 1H-5-COOH scaffold rather than the inactive 2H isomer [1].

Synthesis of Tetrahydroindazole-Based Kinase Inhibitor Building Blocks

The 5-carboxylic acid handle on the saturated indazole core provides a versatile attachment point for amide coupling and esterification reactions used in constructing kinase-targeted compound libraries. Published tetrahydroindazole-based inhibitors of interleukin-2 inducible T-cell kinase (ITK) leverage this scaffold geometry, with the saturated ring imparting three-dimensional character (Fsp3 = 0.5) that distinguishes it from flat aromatic indazole kinase inhibitors [1]. The LogP of 0.55 and dual hydrogen-bond donor capacity (pyrazole NH + COOH) facilitate aqueous compatibility during biochemical screening while maintaining sufficient lipophilicity for cell permeability .

Fragment-Based Drug Discovery (FBDD) Library Inclusion as a Three-Dimensional Heterocyclic Acid Fragment

With a molecular weight of 166.18 Da, Fsp3 of 0.5, and balanced LogP (0.55), the compound satisfies fragment library design criteria (MW < 250, cLogP < 3.5, HBD ≤ 3, HBA ≤ 3) [1]. Its saturated cyclohexane ring provides greater conformational diversity than the fully aromatic 1H-indazole-5-carboxylic acid (Fsp3 = 0), a property linked to improved hit-to-lead progression rates in FBDD [1]. The compound is commercially available at 95–97% purity from multiple suppliers (Fluorochem, Enamine, Bidepharm), enabling high-throughput screening compatibility without requiring in-house synthesis [1].

Regioselective N-Functionalization Studies and Tautomer-Dependent Reactivity Profiling

The tautomeric equilibrium between 1H and 2H forms of tetrahydroindazoles is solvent- and pH-dependent, with the 1H tautomer stabilized in polar media due to its ~2.5× higher dipole moment [1]. The target compound, specified as the 1H-indazole-5-carboxylic acid, serves as a defined starting point for investigating N1-selective alkylation, acylation, or arylation reactions. The contrasting cyclization outcomes documented in Nagakura et al. (Method A yielding 2H isomers vs. Method B yielding 1H isomers) provide a validated experimental framework for regiochemical control during library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.